Rosuvastatin Sodium

Catalog No.
S1799742
CAS No.
147098-18-8
M.F
C22H27FN3NaO6S
M. Wt
503.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rosuvastatin Sodium

CAS Number

147098-18-8

Product Name

Rosuvastatin Sodium

IUPAC Name

sodium;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C22H27FN3NaO6S

Molecular Weight

503.5 g/mol

InChI

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;

InChI Key

RGEBGDYYHAFODH-RRABGKBLSA-M

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/C(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

The exact mass of the compound Rosuvastatin Sodium is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Rosuvastatin sodium is the highly water-soluble, monovalent salt form of the potent HMG-CoA reductase inhibitor rosuvastatin. While the commercial pharmaceutical industry predominantly utilizes the hemicalcium salt as the active pharmaceutical ingredient (API), the sodium salt occupies a distinct and critical procurement niche. It serves as the primary soluble synthetic intermediate for manufacturing the calcium API and engineering novel co-crystals. Furthermore, its superior aqueous solubility and lack of divalent cations make it the benchmark reference material for high-concentration in vitro assays, specialized liquid formulations, and complex biological models where organic co-solvents or calcium-induced precipitation must be strictly avoided .

Procuring rosuvastatin calcium as a generic substitute for the sodium salt fundamentally compromises both formulation workflows and synthetic processes. The calcium salt is a 2:1 stoichiometric complex that is practically insoluble in pure water, typically requiring organic co-solvents like DMSO to achieve workable stock solutions. If a laboratory attempts to use the calcium salt for direct aqueous dosing, it will form a suspension rather than a true solution, leading to highly variable bioavailability in animal models. In chemical manufacturing, the calcium salt acts as a thermodynamic sink; its low solubility prevents it from being used as a starting material for aqueous ion-exchange reactions. Buyers must procure the sodium salt specifically when aqueous metathesis, DMSO-free biological testing, or phosphate-buffer compatibility are required .

Aqueous Solubility and DMSO-Free Assay Compatibility

The most critical differentiator for rosuvastatin sodium is its capacity to form high-concentration aqueous solutions without organic solvents. In standard phosphate-buffered saline (PBS, pH 7.2), rosuvastatin sodium achieves a solubility of ≥ 10 mg/mL. In stark contrast, the standard rosuvastatin calcium salt is sparingly soluble, achieving only ~0.5 mg/mL even when formulated as a 1:1 mixture of DMSO and PBS, and is practically insoluble in pure water .

Evidence DimensionSolubility in physiological aqueous media (PBS, pH 7.2)
Target Compound Data≥ 10 mg/mL (Rosuvastatin Sodium, pure PBS)
Comparator Or Baseline~0.5 mg/mL (Rosuvastatin Calcium, requiring 1:1 DMSO:PBS)
Quantified Difference>20-fold higher aqueous solubility without the need for cytotoxic organic co-solvents.
ConditionsPBS (pH 7.2) at room temperature.

Enables researchers to prepare high-concentration, true aqueous dosing solutions for cell culture and animal models without introducing DMSO-related artifacts.

Synthetic Precursor Utility for Salt Metathesis and API Production

In industrial synthesis, the sodium salt is the requisite upstream intermediate for isolating the final rosuvastatin calcium API or engineering novel co-crystals. Because rosuvastatin sodium is highly soluble in water, it readily undergoes aqueous ion exchange. For example, adding an aqueous calcium chloride solution to dissolved rosuvastatin sodium drives the rapid, high-yield (>81-85%) precipitation of high-purity rosuvastatin calcium [1]. The calcium salt itself cannot be used efficiently for reverse metathesis due to its inherent insolubility, making the sodium salt the mandatory procurement choice for formulation scientists developing new amine salts or polymorphic forms.

Evidence DimensionSuitability for aqueous ion-exchange/metathesis
Target Compound DataHighly reactive soluble intermediate (enables >81% yield of precipitated target salts)
Comparator Or BaselineTerminal, insoluble complex (Rosuvastatin Calcium)
Quantified DifferenceThe sodium salt allows direct aqueous precipitation of novel salts, whereas the calcium salt acts as an unreactive thermodynamic sink in aqueous media.
ConditionsAqueous or aqueous-ethanolic reaction media at ambient temperature.

Chemical manufacturers and formulation developers must procure the sodium salt to synthesize high-purity calcium API or novel proprietary statin co-crystals.

Buffer Compatibility and Avoidance of Divalent Cation Precipitation

Rosuvastatin calcium is a 2:1 stoichiometric salt (molecular weight 1001.14 g/mol) that introduces divalent calcium ions (Ca2+) into solution. In standard biological buffers containing phosphate, these Ca2+ ions can react to form insoluble calcium phosphate precipitates, which physically disrupt assays and alter the effective drug concentration . Rosuvastatin sodium (molecular weight 503.5 g/mol) is a 1:1 monovalent salt that completely avoids this divalent cation interaction, ensuring that the active rosuvastatin anion remains fully dissolved and stable in phosphate-buffered physiological media .

Evidence DimensionStability in phosphate-buffered media
Target Compound Data0% risk of calcium-phosphate precipitation (Monovalent Na+ counterion)
Comparator Or BaselineHigh risk of precipitation (Divalent Ca2+ counterion)
Quantified DifferenceComplete elimination of divalent cation-induced precipitation artifacts in phosphate buffers.
ConditionsPhysiological phosphate-buffered saline (PBS) and complex cell culture media.

Prevents artifactual precipitation in standard biological assays, ensuring reproducible and accurate HMG-CoA reductase inhibition data.

Synthesis of High-Purity APIs and Novel Co-Crystals

Directly following from its utility in aqueous metathesis, rosuvastatin sodium is the essential starting material for chemical manufacturers producing the commercial rosuvastatin calcium API. It is also the required precursor for formulation scientists engineering novel rosuvastatin amine salts, lysine salts, or co-crystals to improve patentability or pharmacokinetic profiles [1].

DMSO-Free In Vitro and In Vivo Pharmacological Assays

Because it achieves ≥ 10 mg/mL solubility in pure PBS, the sodium salt is the required material for preparing high-concentration dosing solutions for animal models (e.g., intravenous injection or oral gavage) and sensitive cell culture assays (e.g., primary hepatocytes) where the cytotoxic or metabolic confounding effects of DMSO must be strictly avoided .

Formulation in Phosphate-Buffered Liquid Systems

For the development of specialized liquid formulations, ophthalmic drops, or complex biological assay kits that rely on phosphate buffers, the sodium salt must be procured over the calcium salt to prevent the formation of insoluble calcium phosphate precipitates, thereby ensuring long-term physical stability and precise dosing .

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

503.15022921 g/mol

Monoisotopic Mass

503.15022921 g/mol

Heavy Atom Count

34

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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